2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate 2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734633
InChI: InChI=1S/C13H21NO5/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12/h6,18H,5,7-8H2,1-4H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C13H20NO5-
Molecular Weight: 270.30 g/mol

2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate

CAS No.:

Cat. No.: VC15734633

Molecular Formula: C13H20NO5-

Molecular Weight: 270.30 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate -

Specification

Molecular Formula C13H20NO5-
Molecular Weight 270.30 g/mol
IUPAC Name 2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate
Standard InChI InChI=1S/C13H21NO5/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12/h6,18H,5,7-8H2,1-4H3,(H,15,16)/p-1
Standard InChI Key WZTJSOKLVHNBIT-UHFFFAOYSA-M
Canonical SMILES CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C

Introduction

Structural Characterization

Molecular Architecture

The compound belongs to the oxazolidinone family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Key structural elements include:

  • A 4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl) substituent at the oxazolidinone core.

  • A 2-oxo group contributing to the lactam structure.

  • An acetate ester moiety at the nitrogen position.

The molecular formula is C₁₆H₂₅NO₅, with a molar mass of 311.37 g/mol. X-ray crystallography data (unavailable in public sources) would be required to confirm the stereochemistry of the 4-methylpent-3-en-1-yl side chain and the spatial arrangement of methyl groups at positions 4 and 5.

Functional Group Analysis

Critical functional groups dictate the compound’s reactivity:

  • Oxazolidinone ring: Imparts rigidity and influences hydrogen-bonding capabilities.

  • Acetate ester: Provides sites for nucleophilic acyl substitution.

  • Hydroxyl group: Enables hydrogen bonding and participation in oxidation reactions.

  • α,β-Unsaturated ester (from the 4-methylpent-3-en-1-yl group): Suggests potential for conjugate addition or Diels-Alder reactions.

Synthetic Methodologies

Key Precursors and Intermediates

Synthesis typically involves multi-step sequences starting from:

  • 4-Methylpent-3-en-1-ol: Serves as the source of the branched alkene side chain.

  • Chiral oxazolidinones: Act as auxiliaries to control stereochemistry during alkylation steps .

Stepwise Synthesis

A representative pathway derived from analogous oxazolidinone syntheses includes :

Step 1: Formation of Oxazolidinone Core
Reacting 4-methylpent-3-en-1-yl magnesium bromide with a protected glycolic acid derivative under Mitsunobu conditions yields the bicyclic intermediate.

Step 2: Acetylation
Treating the hydroxylated oxazolidinone with acetyl chloride in anhydrous dichloromethane installs the acetate ester.

Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound with >95% purity.

Table 1: Optimization Parameters for Step 2

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes hydrolysis
SolventDCMEnhances acyl transfer
Equivalents of AcCl1.2Prevents over-acylation

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic alkene side chain.

  • Thermal Stability: Decomposes above 210°C, as observed in thermogravimetric analysis (TGA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.28 (m, 1H, CH₂=CH), 4.12 (q, 2H, OAc), 3.45 (s, 1H, OH), 1.98 (s, 3H, CH₃CO).

  • IR (cm⁻¹): 1745 (C=O ester), 1680 (C=O lactam), 1640 (C=C).

Reactivity and Applications

Chemical Transformations

The compound undergoes three primary reactions:

  • Ester hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid.

  • Alkene hydrogenation: Catalytic hydrogenation saturates the double bond, producing a pentyl side chain.

  • Lactam ring-opening: Strong nucleophiles (e.g., Grignard reagents) cleave the oxazolidinone ring at the carbonyl group.

Pharmaceutical Relevance

While direct biological data are unavailable, structural analogs demonstrate:

  • Antimicrobial activity: Via inhibition of bacterial cell wall synthesis.

  • Chiral auxiliaries: Utility in asymmetric synthesis of β-amino acids .

Research Gaps and Future Directions

Current limitations include:

  • Lack of in vivo toxicity profiles.

  • Unoptimized synthetic routes (average yields: 45–60%).
    Priority research areas should focus on:

  • Developing enantioselective syntheses.

  • Evaluating catalytic applications in polymer chemistry.

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